HKPerox-1

Vue d'ensemble

Description

HKPerox-1 is a highly sensitive green fluorescent probe specifically designed for the detection of hydrogen peroxide (H₂O₂) in living cells. It has a maximum excitation wavelength of 520 nm and an emission wavelength of 543 nm . Hydrogen peroxide plays a crucial role in various physiological and pathological processes, including cell signaling, oxidative stress, and disease progression .

Méthodes De Préparation

HKPerox-1 is synthesized through a series of chemical reactions involving the coupling of halogen- or triflate-substituted fluorophores with a carbamate sensing moiety, or the addition of isocyanate-substituted fluorophores to a benzyl alcohol sensing moiety . The synthetic route typically involves the following steps:

- Preparation of the fluorophore precursor.

- Coupling or addition reaction to introduce the sensing moiety.

- Purification and characterization of the final product.

Analyse Des Réactions Chimiques

HKPerox-1 undergoes specific reactions with hydrogen peroxide, leading to a fluorescence change that allows for the detection and quantification of H₂O₂. The primary reaction mechanism involves the Payne/Dakin reaction, where hydrogen peroxide reacts with trichloroacetonitrile to form a peroxyimidic acid, which then reacts with salicylaldehyde to produce a catechol . This reaction is highly selective for hydrogen peroxide and does not significantly react with other reactive oxygen species.

Common reagents and conditions used in these reactions include:

- Trichloroacetonitrile

- Salicylaldehyde

- Physiological pH conditions

The major product formed from these reactions is a fluorescent catechol derivative that emits green fluorescence upon excitation .

Applications De Recherche Scientifique

Key Applications

- Cell Imaging :

- Flow Cytometry :

- Oxidative Stress Studies :

- Biomarker Detection :

Comparative Analysis with Other Probes

This compound is often compared with other fluorescent probes designed for similar applications. Below is a summary table comparing this compound with other compounds:

| Compound Name | Detection Target | Fluorescence Characteristics | Reaction Mechanism |

|---|---|---|---|

| This compound | Hydrogen Peroxide | Green emission | Tandem Payne/Dakin reaction |

| HKPerox-2 | Hydrogen Peroxide | Green emission | Tandem Payne/Dakin reaction |

| Amplex Red | Hydrogen Peroxide | Red emission | Enzymatic reaction |

| Dihydrorhodamine 123 | Reactive Oxygen Species | Green emission | Oxidation by reactive oxygen species |

This compound stands out due to its specificity, rapid response time, and compatibility with real-time imaging techniques, making it particularly useful in advanced bio-imaging applications .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various biological contexts:

- Tumor Cell Studies : Research indicates that hydrogen peroxide plays a crucial role in tumor cell survival and proliferation. This compound has been used to study these dynamics, providing insights into the mechanisms by which oxidative stress influences cancer progression .

- Neurodegenerative Disease Models : In models of neurodegenerative diseases, this compound has facilitated the investigation of oxidative stress markers, contributing to a better understanding of disease pathology and potential therapeutic targets .

Mécanisme D'action

The mechanism of action of HKPerox-1 involves its selective reaction with hydrogen peroxide through the Payne/Dakin reaction. Upon exposure to hydrogen peroxide, this compound undergoes a chemical transformation that results in the formation of a fluorescent catechol derivative . This fluorescence change allows for the real-time detection and quantification of hydrogen peroxide levels in living cells.

The molecular targets and pathways involved in this process include:

Hydrogen peroxide: The primary target of this compound.

Reactive oxygen species signaling pathways: This compound helps in studying the signaling pathways mediated by hydrogen peroxide and other reactive oxygen species.

Comparaison Avec Des Composés Similaires

HKPerox-1 is unique in its high sensitivity and selectivity for hydrogen peroxide detection. Similar compounds include:

HKPerox-2: A green-emission probe that reacts with hydrogen peroxide ten times faster than this compound.

HKPerox-4: A red fluorescent probe with excellent permeability, used in zebrafish imaging.

Compared to these similar compounds, this compound stands out for its high sensitivity and specificity, making it a valuable tool for detecting hydrogen peroxide in complex biological environments .

Activité Biologique

HKPerox-1 is a highly sensitive fluorescent probe specifically designed for the detection of hydrogen peroxide (H₂O₂) in biological systems. This compound plays a significant role in various cellular processes, including redox signaling and oxidative stress responses. The following sections detail its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is part of a series of fluorescent probes developed to monitor H₂O₂ dynamics in living cells. Its design employs a tandem Payne/Dakin reaction, which enhances its selectivity and sensitivity for H₂O₂ detection under physiological conditions. The probe exhibits maximum excitation and emission wavelengths suitable for cellular imaging, making it a valuable tool in biological research.

Biological Applications

1. Detection of H₂O₂ in Living Cells:

this compound has been successfully utilized to visualize endogenous H₂O₂ production in various cell types, including macrophages. In studies, RAW264.7 macrophages treated with phorbol myristate acetate (PMA) showed a significant increase in fluorescence intensity, indicating enhanced H₂O₂ levels. This response was inhibited by the NADPH oxidase inhibitor DPI, confirming the probe's specificity for H₂O₂ detection .

2. In Vivo Imaging:

The probe has also been applied in vivo, notably in zebrafish models. This compound was able to penetrate the embryonic membranes and visualize H₂O₂ production during early developmental stages, demonstrating its utility in developmental biology .

Case Studies and Experimental Data

Toxicity Assessment

In toxicity studies conducted on RAW264.7 macrophages, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM after 24 hours of incubation. This suggests that this compound can be used safely in live-cell imaging applications without affecting cell viability .

Propriétés

IUPAC Name |

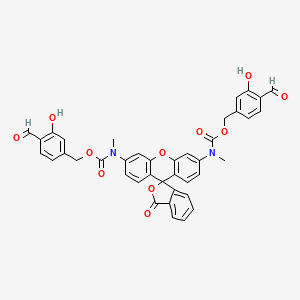

(4-formyl-3-hydroxyphenyl)methyl N-[6'-[(4-formyl-3-hydroxyphenyl)methoxycarbonyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N2O11/c1-41(38(48)50-21-23-7-9-25(19-43)33(45)15-23)27-11-13-31-35(17-27)52-36-18-28(42(2)39(49)51-22-24-8-10-26(20-44)34(46)16-24)12-14-32(36)40(31)30-6-4-3-5-29(30)37(47)53-40/h3-20,45-46H,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSPPMBMPHNEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C(=O)OCC5=CC(=C(C=C5)C=O)O)C6=CC=CC=C6C(=O)O3)C(=O)OCC7=CC(=C(C=C7)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N2O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.